Chloroorienticin B is produced through the enzymatic action of specific glycosyltransferases in the biosynthetic pathway of chloroeremomycin. The primary enzymes involved in its synthesis include GtfA, GtfB, and GtfC, which facilitate the transfer of sugar moieties to the aglycone backbone . As a member of the glycopeptide antibiotic class, it shares structural similarities with other antibiotics in this group, such as vancomycin and teicoplanin, which are widely used in clinical settings to treat severe infections caused by resistant bacteria .
The synthesis of Chloroorienticin B involves a chemoenzymatic approach that utilizes specific glycosyltransferases. The process begins with the degradation of vancomycin to obtain a pseudoaglycone, followed by enzymatic reactions that introduce sugar units:
This method allows for high specificity and efficiency in producing Chloroorienticin B from simpler precursors.
Chloroorienticin B has a complex molecular structure characterized by multiple sugar units attached to a core peptide. The molecular formula is C₁₄₅H₁₈₃N₃₃O₃₄S, with a molecular weight of approximately 1450 Da. The structure consists of:
Mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) have been employed to confirm the molecular weight and structural integrity .
Chloroorienticin B participates in various chemical reactions typical for glycopeptides:
The mechanism of action for Chloroorienticin B revolves around its ability to interfere with bacterial cell wall synthesis. It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation processes essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria.
Studies have shown that Chloroorienticin B exhibits potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its clinical relevance .
Chloroorienticin B possesses several noteworthy physical and chemical properties:
These properties influence its formulation and application in therapeutic settings.
Chloroorienticin B has several significant scientific applications:
Chloroorienticin B, initially designated as A82846B or LY264826, was first isolated in 1988 from the actinomycete Amycolatopsis orientalis [6]. This glycopeptide antibiotic emerged during systematic screening efforts for novel compounds active against Gram-positive pathogens. Historically, its identification coincided with rising clinical concerns about vancomycin-resistant enterococci (VRE), positioning Chloroorienticin B as a strategic scaffold for semi-synthetic derivatives [1]. Eli Lilly researchers pioneered its characterization in the 1980s, noting structural similarities to vancomycin but with distinct glycosylation patterns that later facilitated the development of advanced antibiotics like oritavancin (a semi-synthetic derivative of Chloroeremomycin, synonymous with Chloroorienticin B) [1] [9]. The compound’s discovery marked a critical milestone in glycopeptide research, providing a chemical platform to combat antibiotic resistance.
Chloroorienticin B is exclusively biosynthesized by Amycolatopsis orientalis, a high GC-content actinobacterium within the family Pseudonocardiaceae [7]. This species was originally misclassified as Streptomyces orientalis in 1956 before taxonomic re-evaluation in 1986 established the genus Amycolatopsis based on chemotaxonomic traits, including the absence of mycolic acids and presence of meso-diaminopimelic acid in cell walls [2] [7]. Amycolatopsis orientalis thrives in soil ecosystems and demonstrates a complex secondary metabolism regulated by non-ribosomal peptide synthetase (NRPS) gene clusters [1] [9]. Genomic analyses reveal that Amycolatopsis strains harbor extensive biosynthetic machinery, with A. orientalis possessing a 8.5–9 Mb genome encoding 25+ biosynthetic gene clusters (BGCs) dedicated to specialized metabolites like glycopeptides [9] [10].
Table 1: Taxonomic Classification of Amycolatopsis orientalis
Rank | Classification |
---|---|
Domain | Bacteria |
Phylum | Actinomycetota |
Class | Actinomycetia |
Order | Pseudonocardiales |
Family | Pseudonocardiaceae |
Genus | Amycolatopsis |
Species | Amycolatopsis orientalis |
Amycolatopsis orientalis remains a primary industrial source of glycopeptide antibiotics, with Chloroorienticin B representing one of its most therapeutically significant products [1] [7].
Chloroorienticin B serves as a cornerstone for advanced glycopeptide engineering due to its structural modularity and efficacy against resistant pathogens. Unlike vancomycin, it features a heptapeptide core with three sugar moieties—including a disaccharide of glucose and epivancosamine at amino acid 4 (HPG) and a monosaccharide of epivancosamine at amino acid 6 (BHT)—enhancing molecular recognition of bacterial cell wall precursors [1] [5]. This architecture enables two strategic modifications:
Table 2: Key Structural Features of Chloroorienticin B vs. Vancomycin
Feature | Chloroorienticin B | Vancomycin |
---|---|---|
Amino Acids | 7 (incl. D/L-HPG, DHPG) | 7 (similar backbone) |
Glycosylation Sites | 2 (AA4: Glc-Epi; AA6: Epi) | 1 (AA4: Glc-Vancosamine) |
Chlorination Sites | 2 (β-hydroxytyrosines) | 2 |
Cross-Links | 3 (2 aryl-ether, 1 biaryl) | 3 |
Research on doubly-modified derivatives—hydrophobic N-alkyl chains paired with hydrophilic C-terminal tripeptides—demonstrated synergistic effects: potent minimal inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) (≤1 µg/mL) and VRE (≤4 µg/mL), alongside enhanced aqueous solubility (>50 mg/mL) [3] [5] [8]. Solid-phase combinatorial synthesis further accelerated the production of analogs bearing tripeptides (e.g., Trp-Tyr-Glu), underscoring Chloroorienticin B’s versatility as a template for next-generation antibiotics [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7